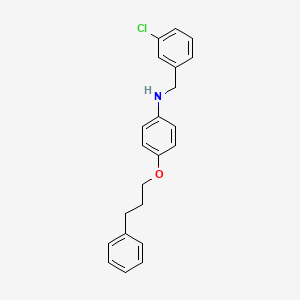

N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline

Description

Overview of N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline

This compound is an organic compound with the molecular formula C22H22ClNO and a molecular weight of 351.87 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1040686-81-4, which serves as its unique identifier in chemical databases and research literature. The systematic nomenclature reflects its complex structure, which consists of an aniline core substituted with both a 3-chlorobenzyl group attached to the nitrogen atom and a 3-phenylpropoxy group positioned at the para position of the aniline ring.

The molecular architecture of this compound represents a sophisticated example of aromatic amine chemistry, combining multiple functional groups that contribute to its potential biological activity. The presence of the chlorine atom in the benzyl substituent introduces electron-withdrawing characteristics, while the phenylpropoxy chain provides lipophilic properties that may influence the compound's interaction with biological membranes and protein targets. The structural complexity of this compound positions it within a class of compounds that are frequently investigated for their pharmaceutical applications.

The compound's structure can be analyzed in terms of its constituent parts: the central aniline moiety serves as the core framework, the 3-chlorobenzyl group provides a substituted aromatic system with halogen functionality, and the 3-phenylpropoxy chain contributes both aromatic character and flexible alkyl linkage. This combination of structural elements creates a molecule with distinct physicochemical properties that distinguish it from simpler aromatic amines.

Research interest in this compound stems from its potential applications in medicinal chemistry, where compounds with similar structural motifs have demonstrated significant biological activity. The compound's design reflects principles of structure-activity relationship optimization, where specific substitution patterns are employed to enhance desired biological properties while minimizing unwanted effects.

Historical Context and Development

The development of this compound can be traced within the broader historical context of aromatic amine research, which has been a cornerstone of pharmaceutical chemistry for over a century. Aromatic amines have been recognized as important scaffolds in drug discovery since the early developments in medicinal chemistry, with their unique properties making them valuable building blocks for therapeutic agents. The systematic exploration of substituted anilines began in the late nineteenth and early twentieth centuries, when researchers first recognized the potential of these compounds in developing treatments for various diseases.

The specific structural motifs present in this compound reflect decades of refinement in aromatic amine design. The incorporation of chlorinated benzyl groups represents an evolution from earlier work on halogenated aromatic compounds, where researchers discovered that strategic placement of halogen atoms could significantly enhance biological activity and selectivity. Similarly, the phenylpropoxy substituent reflects advances in understanding how alkyl chain length and aromatic substitution patterns influence compound properties.

Patent literature from the pharmaceutical industry reveals that compounds with structural similarities to this compound have been explored in various therapeutic contexts. The systematic development of such compounds typically involves extensive structure-activity relationship studies, where researchers modify different portions of the molecule to optimize desired properties. This iterative approach has led to the identification of specific substitution patterns that confer enhanced biological activity.

The emergence of this compound as a research target also reflects advances in synthetic methodology that have made complex aromatic amine derivatives more accessible to researchers. Modern synthetic techniques allow for the precise construction of molecules with multiple functional groups, enabling the exploration of compound libraries that would have been impractical to synthesize in earlier decades.

Contemporary interest in this compound builds upon decades of research into aromatic amine metabolism and bioactivation pathways. Understanding how the human body processes aromatic amines has informed the design of newer compounds like this compound, where structural modifications are intended to optimize metabolic stability and reduce potential toxicity concerns.

Classification within Aromatic Amine Derivatives

This compound falls within the broad classification of aromatic amines, specifically as a substituted aniline derivative. Aromatic amines are characterized by the presence of nitrogen atoms directly bonded to aromatic ring systems, distinguishing them from aliphatic amines where nitrogen is bonded only to alkyl groups. Within this classification system, the compound represents a secondary amine, as the nitrogen atom is bonded to two carbon-containing substituents: the aromatic aniline ring and the 3-chlorobenzyl group.

The systematic classification of this compound involves multiple levels of structural organization. At the primary level, it belongs to the aniline family, which consists of compounds containing an amino group directly attached to a benzene ring. The para-substitution with the 3-phenylpropoxy group places it within the subcategory of para-substituted anilines, while the nitrogen substitution with the 3-chlorobenzyl group classifies it among the secondary anilines.

From a medicinal chemistry perspective, this compound can be categorized as a pharmaceutical intermediate or bioactive compound, depending on its specific application context. The presence of multiple aromatic rings and the complex substitution pattern suggest potential for biological activity, placing it within the broader category of drug-like molecules that are commonly investigated in pharmaceutical research.

The compound's classification is further refined by considering its functional group composition. The presence of both ether linkage (in the phenylpropoxy chain) and halogen substitution (chlorine in the benzyl group) creates a multifunctional molecule that bridges several chemical classes. This multifunctional character is typical of modern pharmaceutical compounds, where multiple pharmacophores are combined to achieve specific biological effects.

Table 1: Chemical Classification of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Chemical Family | Aromatic Amines | Substituted Aniline |

| Nitrogen Substitution | Secondary Amine | N-Benzyl Substituted |

| Ring Substitution | Para-Substituted | 4-Phenylpropoxy |

| Functional Groups | Multi-functional | Amine, Ether, Halogen |

| Molecular Complexity | Complex | Multiple Aromatic Systems |

The classification of aromatic amines also considers their metabolic pathways and bioactivation mechanisms. This compound, like other aromatic amines, would be expected to undergo metabolism primarily through cytochrome P450-mediated oxidation pathways. This metabolic classification is important for understanding the compound's potential biological fate and designing appropriate research methodologies.

Significance in Biochemical Research

The significance of this compound in biochemical research stems from its potential as a molecular probe for investigating protein-ligand interactions and its possible therapeutic applications. Research into structurally related compounds has demonstrated that aromatic amines with similar substitution patterns can exhibit significant biological activity against various molecular targets. The specific structural features of this compound make it an attractive candidate for studies involving receptor binding, enzyme inhibition, and cellular pathway modulation.

Biochemical research involving aromatic amine derivatives has revealed important insights into structure-activity relationships that guide the development of new therapeutic agents. The presence of the 3-chlorobenzyl substituent in this compound is particularly significant, as halogenated aromatic compounds often demonstrate enhanced binding affinity and selectivity for biological targets compared to their non-halogenated counterparts. This enhancement is attributed to the electronic properties of halogen atoms and their ability to participate in specific types of intermolecular interactions.

Research into related quinoline derivatives has shown that compounds containing phenylpropoxy substituents can exhibit potent antiproliferative effects against various cancer cell lines. Studies have demonstrated that N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinoline-4-amine, a structurally related compound, showed inhibitory activity with IC50 values below 10 micromolar against seven human tumor cell lines, including HCT-116, RKO, A2780, and Hela cell lines. These findings suggest that the phenylpropoxy moiety may be an important pharmacophore for anticancer activity.

The metabolic fate of aromatic amines in biological systems represents another area of significant research interest. Aromatic amines undergo bioactivation through N-hydroxylation pathways mediated by cytochrome P450 enzymes, particularly P450 1A2, which catalyzes the oxidation of planar aromatic amines. Understanding these metabolic pathways is crucial for predicting the biological behavior of compounds like this compound and designing appropriate research protocols.

Table 2: Research Applications of Aromatic Amine Derivatives

| Research Area | Application Type | Relevance to Target Compound |

|---|---|---|

| Cancer Research | Antiproliferative Activity | Phenylpropoxy pharmacophore |

| Enzyme Studies | Cytochrome P450 Metabolism | Aromatic amine substrate |

| Receptor Binding | Protein-Ligand Interactions | Complex aromatic structure |

| Drug Development | Structure-Activity Relationships | Multi-substituted aniline |

| Biomarker Studies | Metabolite Analysis | Aromatic amine metabolism |

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in pharmaceutical chemistry toward the development of complex, multi-target compounds with enhanced selectivity and reduced side effect profiles. Contemporary research methodologies emphasize the use of computational modeling, high-throughput screening, and advanced analytical techniques to characterize the properties and potential applications of such compounds.

Recent developments in the field of aromatic amine research have focused on understanding the role of specific structural modifications in determining biological activity and selectivity. The combination of halogenated aromatic systems with phenylpropoxy substituents represents a design strategy that has shown promise in various therapeutic contexts. Researchers are particularly interested in how these structural elements work synergistically to produce enhanced biological effects compared to simpler aromatic amine derivatives.

The application of modern analytical techniques has greatly enhanced the ability to characterize compounds like this compound and study their interactions with biological systems. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide detailed structural information that guides both synthetic efforts and biological evaluation studies. These techniques are essential for confirming compound identity and purity in research applications.

Current research trends also emphasize the importance of understanding compound metabolism and biomarker development for aromatic amines. The characterization of urinary metabolic profiles provides insights into the relative extent of bioactivation versus detoxification pathways, which is crucial information for both research applications and potential therapeutic development. This metabolic understanding influences how researchers design studies involving aromatic amine derivatives.

The integration of computational chemistry approaches with experimental research has become increasingly important in the study of compounds like this compound. Molecular modeling techniques allow researchers to predict binding interactions, optimize synthetic pathways, and design more effective compounds before extensive laboratory work is undertaken. This computational approach accelerates the research process and helps identify the most promising research directions.

Table 3: Contemporary Research Methodologies in Aromatic Amine Studies

| Methodology Category | Specific Techniques | Application to Target Compound |

|---|---|---|

| Analytical Chemistry | NMR, Mass Spectrometry | Structural Characterization |

| Computational Modeling | Molecular Dynamics, Docking | Interaction Prediction |

| Biological Evaluation | Cell-Based Assays | Activity Assessment |

| Metabolic Studies | Biomarker Analysis | Pathway Elucidation |

| Synthesis Optimization | Reaction Screening | Efficiency Improvement |

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-4-(3-phenylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO/c23-20-10-4-8-19(16-20)17-24-21-11-13-22(14-12-21)25-15-5-9-18-6-2-1-3-7-18/h1-4,6-8,10-14,16,24H,5,9,15,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRNIZUUIVSTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the key findings regarding its biological activity, including its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H23ClN2O. The compound features several structural components that contribute to its biological activity:

- Chlorobenzyl group : Enhances lipophilicity and may influence receptor interactions.

- Aniline moiety : Known for its role in various biological activities, particularly in drug design.

- Phenylpropoxy group : Potentially increases the compound's ability to penetrate biological membranes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Similar compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating significant tumor growth inhibition. For instance, studies have shown that modifications in the aniline structure can enhance potency against specific cancer types by affecting apoptosis pathways and cell proliferation rates .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains indicates potential as a lead compound for developing new antimicrobial agents. The presence of the phenylpropoxy group is believed to enhance its interaction with microbial membranes, leading to increased efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key insights include:

- Substituent effects : Variations in substituents on the naphthyl or aniline rings can significantly alter potency and selectivity against cancer cells.

- Lipophilicity : The benzyloxy group enhances lipophilicity, improving cellular uptake and bioavailability, which is critical for both anticancer and antimicrobial activities .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

- Anticancer Efficacy :

- Antimicrobial Studies :

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline has been investigated for its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme that plays a crucial role in the immune response and cancer progression by degrading tryptophan, which can lead to immune suppression. Inhibition of IDO can enhance anti-tumor immunity and has potential therapeutic implications for treating various cancers and autoimmune diseases.

- Case Study : A patent application (WO2014150646A1) describes compounds that modulate IDO activity, including this compound, suggesting its utility in cancer therapy and potential combination therapies with other anticancer agents .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The structural modifications of this compound could lead to the development of new anticancer drugs.

- Example : Studies have shown that derivatives of aniline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Biochemical Research

This compound is utilized in proteomics research due to its ability to interact with specific biological targets. It can serve as a biochemical tool for studying protein interactions and cellular processes.

- Application : As a biochemical reagent, it aids in the identification and characterization of proteins involved in disease mechanisms, providing insights into potential therapeutic targets .

Safety and Environmental Considerations

This compound has been classified with several safety concerns:

- Toxicity : It is harmful if swallowed and may cause genetic defects.

- Environmental Hazards : The compound is very toxic to aquatic life, indicating that proper handling and disposal are essential .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Aniline Derivatives

- 4-(3-Phenylpropoxy)aniline (CID 42154): The parent compound lacks the 3-chlorobenzyl group. Its molecular formula is C15H17NO (MW: 227.3), with a collision cross-section indicative of moderate polarity. The absence of the chlorobenzyl group reduces halogen-mediated interactions, which may explain its lower reported bioactivity compared to derivatives with halogen substituents .

4-Chloro-N-(4-propoxybenzyl)aniline :

This analogue replaces the 3-phenylpropoxy chain with a para-propoxybenzyl group. The molecular weight (275.77 ) and logP (4.9 ) are comparable to the target compound, but the para-propoxy substituent may alter binding orientations in biological systems. Synthesis involves alkylation of 4-chloroaniline, yielding 83% under optimized conditions .

Chlorobenzyl-Substituted Analogues

N-[(3-Chlorophenyl)methyl]-4-(1H-pyrazol-4-yl)aniline :

Synthesized via Suzuki coupling (Pd catalysis), this compound features a pyrazole ring instead of the phenylpropoxy chain. The 3-chlorobenzyl group is retained, but the pyrazole introduces hydrogen-bonding capability. The yield (47% for the boronate intermediate) highlights challenges in coupling sterically hindered substrates .3-Chloro-N-(3-chlorobenzyl)aniline :

A simpler analogue with dual chloro substituents. The increased lipophilicity (logP ~5.2) enhances membrane permeability but may reduce solubility. This compound is a precursor in inhibitor synthesis, emphasizing the role of chloro groups in stabilizing enzyme interactions .

Antitumor Agents

- N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine: This quinoline derivative shares the 3-phenylpropoxy chain and demonstrates potent antiproliferative activity (IC50: 2.56–3.67 µM against HCT-116 and HeLa cells). The methoxy group on the aniline ring enhances electron-donating effects, improving target engagement compared to chloro substituents. The 3-phenylpropoxy chain is critical for autophagy pathway inhibition .

Enzyme Inhibitors

- (E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide :

A β-lactamase inhibitor with a sulfonamide group and 3-chlorobenzyloxy substituent. The sulfonamide moiety introduces acidity (pKa ~10), which may compete with the aniline’s basicity (pKa ~4.6) in target binding. The yield (83%) reflects efficient O-alkylation and sulfonylation steps .

Physicochemical Properties

| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline | 349.8* | ~5.5* | 3 | 8 |

| 4-(3-Phenylpropoxy)aniline | 227.3 | 3.8 | 2 | 6 |

| 4-Chloro-N-(4-propoxybenzyl)aniline | 275.77 | 4.9 | 2 | 6 |

| N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | 415.5 | 5.1 | 4 | 9 |

*Estimated values based on structural analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions. For example:

- Step 1 : Alkylation of 4-(3-phenylpropoxy)aniline with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours) .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity .

- Yield Optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and catalytic agents like NaI to enhance reactivity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- NMR Analysis : Confirm substituent positions via ¹H and ¹³C NMR. For example, the benzyl proton signals appear at δ 4.3–4.5 ppm, and aromatic protons at δ 6.5–7.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ≈ 378.15 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Impurity peaks (e.g., unreacted aniline derivatives) elute earlier than the target compound .

- GC-MS : For volatile byproducts, using helium as carrier gas and a temperature gradient from 50°C to 280°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HCT-116, HeLa) to identify cell-type specificity .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like kinase enzymes .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., quinoline-aniline hybrids) to identify trends in substituent effects .

Q. What strategies are effective for elucidating the mechanism of action of this compound in cancer models?

- Methodological Answer :

- Transcriptomic Profiling : RNA-seq or RT-qPCR to identify dysregulated pathways (e.g., autophagy-related genes like ATG5) .

- CRISPR Knockout : Generate ATG5⁻/⁻ cell lines to test dependency on autophagy pathways .

- In Vivo Models : Administer the compound (10–50 mg/kg, IP) in xenograft mice and monitor tumor volume reduction via caliper measurements .

Q. How can computational methods guide the optimization of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with targets like Mer kinase (PDB ID: 3BMB). Focus on substituent interactions with hydrophobic pockets .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioactivity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors to improve heat/mass transfer and reduce reaction time .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.